molecular formula C12H12BrNO B2775945 4-(2-Bromophenyl)oxane-4-carbonitrile CAS No. 1368722-46-6

4-(2-Bromophenyl)oxane-4-carbonitrile

Cat. No.: B2775945
CAS No.: 1368722-46-6
M. Wt: 266.138
InChI Key: WFWWADCJCAKCIA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)oxane-4-carbonitrile (CAS: 106973-37-9) is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-bromophenyl group and a carbonitrile moiety. Its molecular formula is C₁₂H₁₂BrNO, with a molecular weight of 266.14 g/mol. The compound’s structure combines the steric bulk of the brominated aromatic ring with the polar nitrile group, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the ortho position of the phenyl ring introduces distinct electronic and steric effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

4-(2-bromophenyl)oxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWWADCJCAKCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)oxane-4-carbonitrile typically involves the reaction of 2-bromobenzyl bromide with oxane-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Products include primary amines derived from the reduction of the carbonitrile group.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds with similar structures to 4-(2-Bromophenyl)oxane-4-carbonitrile may exhibit significant biological activities, including:

  • Anticancer Activity : Compounds containing bromophenyl derivatives have been studied for their potential to inhibit cancer cell proliferation. The presence of the carbonitrile group may enhance their reactivity and biological efficacy.
  • Analgesic Properties : Studies on related compounds suggest potential analgesic effects, warranting further investigation into the pain-relieving properties of this compound.

Material Science

The unique chemical structure of this compound allows for its use in advanced materials development, including:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the presence of both the oxane ring and the nitrile group.
  • Nanocomposites : Its ability to interact with various substrates makes it a candidate for developing nanocomposite materials with improved electrical and thermal conductivity.

Catalysis

Research has explored the potential of this compound in catalytic processes:

  • Nucleophilic Substitution Reactions : The compound can serve as a nucleophile in various organic reactions, facilitating the synthesis of more complex molecules.
  • Green Chemistry Applications : Its use in catalytic processes aligns with principles of green chemistry, promoting more sustainable synthetic pathways.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer properties of bromophenyl derivatives, including those similar to this compound. The research involved:

  • Methodology : In vitro assays were conducted on various cancer cell lines.
  • Results : Compounds demonstrated significant inhibition of cell growth, suggesting potential therapeutic applications in oncology.
  • : Further investigations are required to elucidate the specific mechanisms underlying these effects.

Case Study 2: Polymer Development

In another study focusing on material science applications, researchers incorporated this compound into polymer matrices:

  • Methodology : The compound was synthesized and blended with polyvinyl chloride (PVC).
  • Results : Enhanced thermal stability and mechanical strength were observed in the modified polymers.
  • : This suggests that incorporating such compounds can lead to innovative materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)oxane-4-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group can interact with specific enzymes or receptors, leading to various biological effects. The carbonitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(4-Bromophenyl)oxane-4-carbonitrile

  • Structure : The bromine substituent is at the para position of the phenyl ring (CAS: 7721-24-6).
  • Molecular Formula: C₁₂H₁₂BrNO (MW: 266.14 g/mol).
  • Electronic effects differ: para-bromo groups exert weaker electron-withdrawing effects compared to ortho substitution due to reduced resonance stabilization .

Trifluoromethyl-Substituted Analogues

  • Example: 4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile (CAS: 1393330-51-2). Molecular Formula: C₁₄H₁₄F₃NO (MW: 269.26 g/mol). Key Differences:
  • The benzyl linkage introduces additional flexibility, altering conformational dynamics compared to direct phenyl substitution .

Benzyloxy-Substituted Derivatives

  • Example: 4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1382486-54-5). Molecular Formula: C₁₉H₁₉NO₂ (MW: 293.36 g/mol). Key Differences:
  • Increased steric bulk may reduce crystallization propensity, affecting synthetic yields .

Amino-Substituted Analogues

  • Example: 4-(Dibenzylamino)oxane-4-carbonitrile (CAS: 1630906-81-8). Molecular Formula: C₂₀H₂₂N₂O (MW: 306.41 g/mol). Key Differences:
  • The dibenzylamino group (-N(CH₂C₆H₅)₂) introduces basicity and hydrogen-bonding capacity, enabling coordination with biological targets.
  • Higher molecular weight may limit bioavailability compared to simpler derivatives .

Cyclohexanone-Based Analogues

  • Example: 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS: 56326-98-8). Molecular Formula: C₁₃H₁₂FNO (MW: 217.24 g/mol). Key Differences:
  • Replacement of the oxane ring with a cyclohexanone moiety alters ring conformation and hydrogen-bonding patterns.
  • The ketone group introduces additional reactivity (e.g., nucleophilic addition) absent in oxane derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties/Applications References
4-(2-Bromophenyl)oxane-4-carbonitrile C₁₂H₁₂BrNO 266.14 Ortho-Br, rigid oxane ring Intermediate for bioactive molecules
4-(4-Bromophenyl)oxane-4-carbonitrile C₁₂H₁₂BrNO 266.14 Para-Br, reduced steric hindrance Crystallography studies
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile C₁₄H₁₄F₃NO 269.26 -CF₃, flexible benzyl linkage High polarity, metabolic stability
4-(4-(Benzyloxy)phenyl)oxane-4-carbonitrile C₁₉H₁₉NO₂ 293.36 -OCH₂C₆H₅, lipophilic CNS-targeted drug candidates
4-(Dibenzylamino)oxane-4-carbonitrile C₂₀H₂₂N₂O 306.41 -N(CH₂C₆H₅)₂, basic Catalysis, supramolecular chemistry
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile C₁₃H₁₂FNO 217.24 Cyclohexanone core, ketone group Photovoltaic materials, polymer synthesis

Biological Activity

4-(2-Bromophenyl)oxane-4-carbonitrile is a synthetic organic compound that has garnered attention for its unique chemical structure and potential biological activities. This compound features a six-membered oxane ring with a carbonitrile group, which contributes to its reactivity and solubility. Understanding the biological activity of this compound is crucial for assessing its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂BrNO, with a molecular weight of approximately 266.14 g/mol. The presence of the bromophenyl group enhances its chemical properties, making it a candidate for various biological studies.

Key Features

FeatureDescription
Molecular FormulaC₁₂H₁₂BrNO
Molecular Weight266.14 g/mol
Functional GroupsOxane ring, carbonitrile group
SolubilityEnhanced due to bromophenyl substitution

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found that certain derivatives demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.

Analgesic and Anti-inflammatory Activity

Preliminary studies have explored the analgesic and anti-inflammatory potential of compounds within the same structural class. For instance, derivatives containing oxane rings have shown promise in pain relief and inflammation reduction in animal models . The mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Toxicological Assessment

Toxicological evaluations are essential for determining the safety profile of this compound. Acute toxicity studies conducted on similar compounds have utilized the OECD guidelines to establish median lethal doses (LD50) . These assessments help in understanding the compound's safety margin and potential side effects.

Case Study 1: Antimicrobial Evaluation

In a study published in Frontiers in Chemistry, researchers synthesized several derivatives of oxane compounds, including this compound. The antimicrobial efficacy was tested using agar diffusion methods, revealing promising results against specific bacterial strains .

Case Study 2: Pain Relief Mechanism

A separate investigation into the analgesic properties of related compounds utilized both writhing and hot plate tests in mice. The results indicated that these compounds could significantly reduce pain responses, suggesting that this compound may also exhibit similar effects through COX inhibition .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Conducting trials to evaluate efficacy and safety in human subjects.

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